2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile
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Overview
Description
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with thioamide derivatives under acidic or basic conditions to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the nitrile group are key functional groups that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate
- 2-(Tetrahydro-2H-thiopyran-4-yl)ethanol
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile is unique due to the presence of both a thiazole ring and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications .
Properties
Molecular Formula |
C9H10N2S2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(thian-4-yl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H10N2S2/c10-5-8-6-13-9(11-8)7-1-3-12-4-2-7/h6-7H,1-4H2 |
InChI Key |
YGJDCJLIWOTIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC(=CS2)C#N |
Origin of Product |
United States |
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